molecular formula C16H15ClN2O4 B11545298 methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate

methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate

Cat. No.: B11545298
M. Wt: 334.75 g/mol
InChI Key: VJCGFNRVDSACMR-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a cyano group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods are optimized to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives with various substituents. Examples include:

  • Methyl 6-amino-4-(4-fluorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate
  • Methyl 6-amino-4-(4-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate

Uniqueness

The uniqueness of methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.75 g/mol

IUPAC Name

methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H15ClN2O4/c1-21-8-12-14(16(20)22-2)13(11(7-18)15(19)23-12)9-3-5-10(17)6-4-9/h3-6,13H,8,19H2,1-2H3

InChI Key

VJCGFNRVDSACMR-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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